molecular formula C12H10F2N2 B3025600 4,4'-Diamino-2,2'-difluorobiphenyl CAS No. 316-64-3

4,4'-Diamino-2,2'-difluorobiphenyl

Cat. No.: B3025600
CAS No.: 316-64-3
M. Wt: 220.22 g/mol
InChI Key: LSJAPRRUOIMQSN-UHFFFAOYSA-N
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Description

4,4’-Diamino-2,2’-difluorobiphenyl is an organic compound with the molecular formula C12H10F2N2. It is a derivative of biphenyl, where two fluorine atoms and two amino groups are substituted at the 2,2’ and 4,4’ positions, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,4’-Diamino-2,2’-difluorobiphenyl can be synthesized through several methods. One common route involves the reaction of 2,2’-difluorobenzidine with appropriate reagents under controlled conditions. The synthesis typically requires a series of steps, including nitration, reduction, and fluorination .

Industrial Production Methods: In industrial settings, the production of 4,4’-Diamino-2,2’-difluorobiphenyl often involves large-scale chemical processes. These processes are designed to optimize yield and purity while minimizing costs and environmental impact. The use of advanced catalytic systems and continuous flow reactors are common in industrial production .

Chemical Reactions Analysis

Types of Reactions: 4,4’-Diamino-2,2’-difluorobiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted biphenyl derivatives .

Scientific Research Applications

4,4’-Diamino-2,2’-difluorobiphenyl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-Diamino-2,2’-difluorobiphenyl involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with various biomolecules, while the fluorine atoms can participate in unique interactions due to their electronegativity. These interactions can influence the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Uniqueness: 4,4’-Diamino-2,2’-difluorobiphenyl is unique due to the presence of both amino and fluorine substituents, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

4-(4-amino-2-fluorophenyl)-3-fluoroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F2N2/c13-11-5-7(15)1-3-9(11)10-4-2-8(16)6-12(10)14/h1-6H,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSJAPRRUOIMQSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)F)C2=C(C=C(C=C2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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